D(+)-Trehalose dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

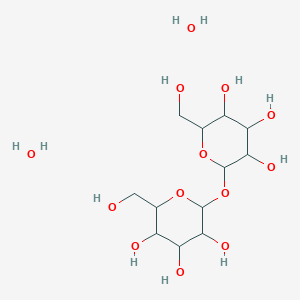

2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.2H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;;/h3-20H,1-2H2;2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVHGFAJLZWDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of D(+)-Trehalose dihydrate in cryopreservation?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation, the process of preserving biological materials at sub-zero temperatures, is a cornerstone of modern biotechnology, enabling the long-term storage of cells, tissues, and other biological specimens for research, therapeutic, and reproductive applications. Central to the success of cryopreservation is the use of cryoprotective agents (CPAs) that mitigate the damaging effects of ice crystal formation and osmotic stress. Among these, D(+)-Trehalose dihydrate, a naturally occurring non-reducing disaccharide, has emerged as a highly effective and biocompatible cryoprotectant. This technical guide provides an in-depth exploration of the mechanisms of action of trehalose (B1683222) in cryopreservation, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanisms of Action

The cryoprotective properties of trehalose are primarily attributed to two synergistic mechanisms: the Water Replacement Hypothesis and the Vitrification Hypothesis .

The Water Replacement Hypothesis

During the freezing process, as water crystallizes into ice, the solute concentration in the remaining unfrozen water increases, leading to osmotic stress and potential damage to cellular structures. The Water Replacement Hypothesis posits that trehalose molecules directly interact with the polar headgroups of membrane phospholipids (B1166683) and the surfaces of proteins.[1][2] By forming hydrogen bonds with these biological structures, trehalose effectively replaces the water molecules that would typically hydrate (B1144303) them. This molecular "splinting" helps to maintain the native conformation of proteins and the integrity of cellular membranes in the dehydrated state, preventing fusion and phase transitions that can be lethal to the cell upon thawing.[1][2]

Water Replacement Hypothesis.

The Vitrification Hypothesis

Vitrification is the process of solidification into a glass-like, amorphous state without the formation of damaging ice crystals. Trehalose significantly promotes vitrification. As water is removed from the system during freezing, the concentration of trehalose in the remaining solution increases dramatically. This highly concentrated trehalose solution has a very high viscosity and a high glass transition temperature (Tg).[1] The high viscosity physically hinders the movement of water molecules, preventing them from arranging into an ordered ice crystal lattice. The elevated Tg means that the solution will transition into a glassy state at a higher temperature than water alone, effectively trapping any remaining water in a disordered, solid state, thus protecting the cells embedded within this vitrified matrix.[1]

Vitrification Hypothesis Workflow.

Quantitative Data

The effectiveness of trehalose as a cryoprotectant is concentration-dependent and varies with cell type. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Trehalose Concentration on Post-Thaw Cell Viability

| Cell Type | Trehalose Concentration | Other CPAs | Post-Thaw Viability (%) | Reference |

| Human Hematopoietic Stem Cells (CD34+) | 1.0 M | None | >80% | [1][2][3] |

| Human Hematopoietic Stem Cells (CD34+) | 0.3 M | None | ~60% | [1][2] |

| Human Hematopoietic Stem Cells (CD34+) | Control (10% DMSO) | 10% DMSO | ~70% | [1][2] |

| Murine Spermatogonial Stem Cells | 50 mM | 10% DMSO | 89.7% | [4] |

| Murine Spermatogonial Stem Cells | Control (10% DMSO) | 10% DMSO | 76.1% | [4] |

| Human Mesenchymal Stromal Cells | 250 mM | None | ~80% | [5] |

| Human Hepatocytes | 200 mM | 10% DMSO | 63% | [6] |

| Human Hepatocytes | Control (10% DMSO) | 10% DMSO | 47% | [6] |

| Human Red Blood Cells | 300 mM | None | 88% | [7] |

| Human Fetal Skin | 500 mM | 10% DMSO | 65% | [6][8] |

| Human Fetal Skin | Control (10% DMSO) | 10% DMSO | 44% | [6][8] |

| Bovine Endothelial Cells | 0.2-0.4 M | None (after pre-incubation) | 87% | [9] |

Table 2: Biophysical Properties of Trehalose Solutions

| Property | Value | Conditions | Reference |

| Glass Transition Temperature (Tg) of pure amorphous trehalose | ~115 °C | Anhydrous | [10] |

| Glass Transition Temperature (Tg') of maximally freeze-concentrated trehalose solution | -28 to -32 °C | ~80% (w/w) trehalose | [10][11] |

| Ice Crystal Growth Rate Inhibition | ~2x more effective than sucrose | 41.7 wt% solution | [10][12] |

| Reduction in Ice Crystal Growth Rate | 75% | Doubling trehalose concentration (below 41.7 wt%) | [12] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for the cryopreservation of cells using trehalose and for the analysis of its cryoprotective effects.

Protocol 1: Cryopreservation of Human Hematopoietic Stem Cells (CD34+) with Trehalose

Objective: To cryopreserve CD34+ cells using a trehalose-based, DMSO-free protocol.

Materials:

-

Isolated CD34+ cells

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

D-(+)-Trehalose dihydrate

-

Fetal Bovine Serum (FBS)

-

Cryogenic vials

-

Controlled-rate freezer (e.g., Mr. Frosty)

-

Liquid nitrogen storage dewar

-

Water bath (37°C)

-

Trypan Blue solution

-

Hemocytometer

Methodology:

-

Cell Preparation:

-

Start with a suspension of purified CD34+ cells.

-

Centrifuge the cells and resuspend in fresh culture medium to a concentration of approximately 2 x 10^6 cells/mL.

-

Assess initial viability using the Trypan Blue exclusion assay.

-

-

Freezing Medium Preparation:

-

Prepare a 2 M stock solution of trehalose in IMDM.

-

On the day of cryopreservation, prepare the final freezing medium consisting of 1 M trehalose in IMDM. For some applications, FBS may be added to a final concentration of 10-20%.

-

Cool the freezing medium to 4°C.

-

-

Cryopreservation Procedure:

-

Centrifuge the cell suspension and remove the supernatant.

-

Gently resuspend the cell pellet in the cold (4°C) freezing medium to a final concentration of 2 x 10^5 cells per 100 µL.

-

Aliquot the cell suspension into pre-cooled cryogenic vials.

-

Place the vials in a controlled-rate freezer that provides a cooling rate of -1°C/minute.

-

Once the vials reach -80°C, transfer them to a liquid nitrogen dewar for long-term storage.[3]

-

-

Thawing Procedure:

-

Rapidly thaw the cryogenic vials in a 37°C water bath until only a small ice crystal remains.[3]

-

Immediately and slowly dilute the cell suspension with warm (37°C) culture medium. A stepwise dilution is recommended to avoid osmotic shock.

-

Centrifuge the cells to remove the cryoprotectant.

-

Resuspend the cell pellet in fresh culture medium.

-

-

Post-Thaw Viability Assessment:

Cryopreservation Workflow.

Protocol 2: Analysis of Glass Transition Temperature using Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg') of a trehalose-water solution.

Materials:

-

D-(+)-Trehalose dihydrate

-

Deionized water

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum DSC pans

Methodology:

-

Sample Preparation:

-

Prepare a trehalose solution of the desired concentration (e.g., 40% w/w) in deionized water.

-

Accurately weigh 5-10 mg of the solution into a hermetic aluminum DSC pan and seal it.

-

-

DSC Analysis:

-

Place the sealed pan in the DSC instrument.

-

Equilibrate the sample at 25°C.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -100°C).

-

Hold the sample at the low temperature for a few minutes to ensure thermal equilibrium.

-

Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected glass transition.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The glass transition will appear as a step-like change in the heat capacity (a shift in the baseline) of the DSC thermogram.

-

Determine the onset, midpoint, and endpoint of the glass transition. The midpoint is typically reported as the Tg'.

-

Conclusion

This compound offers a compelling alternative to traditional cryoprotectants like DMSO, owing to its low toxicity and robust cryoprotective mechanisms. Its ability to replace water at the molecular level and to promote vitrification provides a dual-pronged approach to mitigating cryoinjury. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development and optimization of cryopreservation strategies for a wide range of biological materials. Further research into novel delivery methods to enhance intracellular trehalose concentrations holds the promise of even greater efficacy in the future.

References

- 1. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular delivery of trehalose renders mesenchymal stromal cells viable and immunomodulatory competent after cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]

- 7. Cryopreserved red blood cells maintain allosteric control of oxygen binding when utilizing trehalose as a cryoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Culturing with trehalose produces viable endothelial cells after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. didatticagelato.it [didatticagelato.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to D(+)-Trehalose Dihydrate for Laboratory Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of D(+)-Trehalose dihydrate, a crucial excipient and cryoprotectant in laboratory and pharmaceutical settings. It details its structural characteristics, physical constants, stability, and biological functions, supported by experimental methodologies and visual diagrams to facilitate understanding and application.

Introduction

This compound is a naturally occurring, non-reducing disaccharide composed of two α-glucose units linked by an α,α-1,1-glycosidic bond.[1][2][3][4] Also known as mycose, it is found in a wide array of organisms, including bacteria, fungi, plants, and invertebrates, where it serves as a key molecule for energy storage and protection against environmental stressors like dehydration and extreme temperatures.[1][5] In laboratory and pharmaceutical contexts, it is highly valued for its ability to stabilize proteins, cells, and other biomolecules during processes like lyophilization (freeze-drying) and cryopreservation.[1][6] Its unique structure confers high stability and makes it an effective chemical chaperone and an mTOR-independent inducer of autophagy.[2][7]

Chemical Properties

The chemical identity of this compound is defined by its unique glycosidic linkage, which is highly resistant to acid hydrolysis and enzymatic cleavage by α-glucosidase.[2][8] This stability prevents it from breaking down into reducing sugars, even at high temperatures or under acidic conditions, thus avoiding glycation reactions with proteins.[2][4]

Table 1: General and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;dihydrate | [9] |

| Synonyms | α,α-Trehalose dihydrate, Mycose, D-Trehalose dihydrate | [5][10][11] |

| CAS Number | 6138-23-4 | [10][12][13] |

| Molecular Formula | C₁₂H₂₂O₁₁·2H₂O (C₁₂H₂₆O₁₃) | [9][10][11][12] |

| Molecular Weight | 378.33 g/mol | [9][11][12][14] |

| Structure | Non-reducing disaccharide (two α-glucose units) | [1][2] |

| Purity (Typical) | ≥98% to ≥99% | [7][15] |

| InChI Key | DPVHGFAJLZWDOC-PVXXTIHASA-N | [7][12] |

| Reactivity | Incompatible with strong oxidizing agents. |[13][16] |

Physical Properties

This compound presents as a white, crystalline solid that is stable under standard laboratory conditions.[10][16] Its physical characteristics, particularly its solubility and thermal behavior, are central to its applications.

Table 2: Physical Properties of this compound

| Property | Value | References |

|---|---|---|

| Appearance | White or almost white, odorless, crystalline powder. | [1][7][10][17] |

| Taste | Sweet (approx. 45% of sucrose). | [1][13] |

| Melting Point | 97-99 °C (lit.) | [1][7][10][11][13] |

| Density | 1.58 g/cm³ (at 24 °C) to 1.76 g/cm³ | [2][3][10] |

| pH (30% aq. solution) | 4.5 - 6.5 | [5] |

| Glass Transition Temp. (Tg) | 110°C - 120°C (anhydrous) | [4] |

| Water Activity (aw) | Saturated solution at 25°C: 0.953 | [18] |

| Crystal Structure | Rhomboid crystal, Space Group: P 21 21 21 |[2][9] |

Table 3: Solubility Profile

| Solvent | Solubility | References |

|---|---|---|

| Water | Freely soluble; 68.9 g/100 mL (20 °C); ~689 g/L | [2][10][13][16][17] |

| Ethanol (B145695) | Slightly soluble; practically insoluble in dehydrated form. | [2][17] |

| Methanol | Slightly soluble | [17] |

| Diethyl Ether | Insoluble | [2] |

| Benzene | Insoluble | [2] |

| DMSO | 60 mg/mL |[3] |

Table 4: Spectroscopic and Optical Properties

| Property | Value | References |

|---|---|---|

| Specific Rotation [α]20/D | +174° to +186° (c=2-7% in H₂O) | [11][12][13] |

| Refractive Index | 1.60 to 1.70 |[19] |

Stability and Storage

This compound is a chemically stable material under ambient conditions.[16] Its anhydrous forms are hygroscopic and will readily absorb moisture to form the stable dihydrate.[2] Openly stored powder may begin to liquefy at relative humidity exceeding 90%.[1][13]

-

Recommended Storage : Store in a cool, dry place in a well-sealed container.[1][13] Long-term storage at +4°C is recommended for maintaining optimal quality.[7]

-

Solution Stability : Aqueous solutions should be stored at 2-8°C.[14] Due to its stable glycosidic bond, trehalose (B1683222) solutions are resistant to hydrolysis even at low pH; over 99% of trehalose remains intact after one hour at pH 3.5.[4]

Experimental Protocols

A. Purification by Recrystallization A common method for purifying this compound involves crystallization from an aqueous ethanol solution.[1][13]

-

Dissolve the crude this compound in a minimal amount of hot water.

-

Slowly add ethanol to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Collect the resulting white crystals by vacuum filtration.

-

Wash the crystals with cold ethanol to remove impurities.

-

Dry the crystals under vacuum at a low temperature (e.g., 13°C) to obtain the pure dihydrate form.[1][13]

B. Preparation of Anhydrous Trehalose For applications requiring the anhydrous form, the water of crystallization can be removed.

-

Dissolve 10 g of this compound in 200 mL of pyridine.[1][13]

-

Distill the solution at atmospheric pressure.

-

Continue distillation until the temperature of the vapor reaches 115.3°C, at which point all water has been removed.[1][13]

-

The anhydrous trehalose will crystallize out of the solution.

-

Collect the crystals and wash them with diethyl ether to yield the final product.[1][13]

C. Quantitative Analysis by Enzymatic Assay This protocol is adapted from the Megazyme trehalose assay procedure.[20] It is suitable for determining the concentration of trehalose in various samples.

-

Sample Preparation : Accurately weigh approximately 1.0 g of the sample and dissolve it in 40 mL of hot distilled water (~80°C) with stirring for 15 minutes. Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with distilled water. The final concentration should be between 0.12 and 2.4 g/L.[20]

-

Enzymatic Reaction :

-

Pipette 0.2 mL of the prepared sample solution into a microfuge tube or cuvette.

-

Add a buffered solution containing the enzyme trehalase, which specifically hydrolyzes trehalose into two molecules of D-glucose.

-

Incubate the reaction under controlled temperature and time to ensure complete hydrolysis.

-

-

Glucose Determination :

-

The resulting D-glucose is then quantified using a standard glucose oxidase/peroxidase (GOPOD) reaction.

-

Add the GOPOD reagent to the cuvette, which leads to the formation of a colored product.

-

-

Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer. The absorbance is directly proportional to the amount of D-glucose, and therefore to the original amount of trehalose in the sample.

-

Calculation : Use a standard curve prepared with a known concentration of this compound control to calculate the concentration in the original sample.[20]

Core Applications & Biological Role

The utility of this compound in the lab stems from its biological role as a bioprotectant.

-

Cryo- and Lyoprotection : It is a superior excipient for stabilizing sensitive biomolecules like monoclonal antibodies, enzymes, and vaccines during freeze-drying and long-term storage.[4] It forms a glassy amorphous matrix that protects proteins from denaturation and aggregation.[21]

-

Cell Culture : It is widely used as a non-penetrating cryoprotectant in freezing media for various cell types, including mammalian stem cells, where it protects the outer cell membrane.[7][14]

-

Autophagy Induction : Trehalose is a well-documented inducer of autophagy, acting independently of the mTOR signaling pathway.[2] It achieves this by activating the transcription factor EB (TFEB), a master regulator of the autophagy-lysosome pathway.[2] This property makes it a valuable tool in research on neurodegenerative disorders like Huntington's and Alzheimer's disease, where clearing protein aggregates is a therapeutic goal.[2][22]

Visualizations

The following diagrams illustrate key processes and pathways related to the use of this compound.

References

- 1. This compound | 6138-23-4 [chemicalbook.com]

- 2. Trehalose - Wikipedia [en.wikipedia.org]

- 3. D-(+)-Trehalose dihydrate | TargetMol [targetmol.com]

- 4. Trehalose: A Powerful Excipient in the Formulation Toolbox [drug-dev.com]

- 5. usbio.net [usbio.net]

- 6. Application of Trehalose Dihydrate in daily life- Supplier & Manufacturer - Kemfood [kemfood.com]

- 7. D-(+)-Trehalose dihydrate - CAS-Number 6138-23-4 - Order from Chemodex [chemodex.com]

- 8. thomassci.com [thomassci.com]

- 9. Trehalose, dihydrate | C12H26O13 | CID 181978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. This compound [dangtongbiological.com]

- 12. D-(+)-海藻糖 二水合物 ≥99.0%, suitable for microbiology, composed of two α-glucose units that is used as a protectant, stabilizer and to support proper folding | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound CAS#: 6138-23-4 [m.chemicalbook.com]

- 14. himedialabs.com [himedialabs.com]

- 15. D -(+)-Trehalose for microbiology, = 99.0 6138-23-4 [sigmaaldrich.com]

- 16. carlroth.com [carlroth.com]

- 17. himedialabs.com [himedialabs.com]

- 18. repositorio.uca.edu.ar [repositorio.uca.edu.ar]

- 19. Trehalose and its dihydrate: terahertz insights from solid to solution states - PMC [pmc.ncbi.nlm.nih.gov]

- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 21. nbinno.com [nbinno.com]

- 22. Trehalose: an intriguing disaccharide with potential for medical application in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Chaperone in Action: A Technical Guide to D(+)-Trehalose Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Trehalose dihydrate, a naturally occurring non-reducing disaccharide, has emerged as a significant molecule in the field of biochemistry and drug development due to its remarkable ability to act as a chemical chaperone.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of trehalose (B1683222) in protein stabilization, prevention of protein aggregation, and induction of autophagy, all critical processes implicated in a range of debilitating protein misfolding diseases. With a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as a comprehensive resource for researchers and professionals working to harness the therapeutic potential of trehalose.

Mechanisms of Action: How Trehalose Functions as a Chemical Chaperone

Trehalose exerts its chaperone-like effects through two primary, often interconnected, mechanisms: direct protein stabilization and the induction of autophagy.

Direct Protein Stabilization and Inhibition of Aggregation

Trehalose is an exceptional stabilizer of protein structure, capable of preventing denaturation and aggregation under various stress conditions.[3][4] This property is attributed to several physicochemical characteristics:

-

Preferential Hydration and the Water Replacement Theory: One prominent theory suggests that trehalose is preferentially excluded from the protein's surface. This leads to an increase in the surface tension of the surrounding water, thermodynamically favoring the compact, native protein conformation.[3][5][6] An alternative but related concept, the "water replacement theory," posits that during dehydration or stress, trehalose can form hydrogen bonds with proteins, effectively acting as a surrogate for water and preserving the native structure.[4][7]

-

Vitrification: Trehalose has a high glass transition temperature, allowing it to form a glassy matrix at low water content.[8][9] This process of vitrification encapsulates proteins, restricting their molecular mobility and preventing unfolding and aggregation.[7]

The stabilizing effect of trehalose has been quantified in numerous studies. For instance, 2 M trehalose was shown to increase the transition temperature (Tm) of RNase A by as much as 18°C.[3]

Induction of Autophagy

A key aspect of trehalose's therapeutic potential lies in its ability to induce autophagy, the cellular process responsible for clearing aggregated proteins and damaged organelles.[1][10][11] Notably, trehalose induces autophagy through a mechanism that is independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism.[11][12]

The primary pathway for trehalose-induced autophagy involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[12][13][14] Trehalose entering the cell leads to lysosomal enlargement and transient permeabilization, which in turn activates the calcium-dependent phosphatase calcineurin.[12][13] Calcineurin then dephosphorylates TFEB, allowing it to translocate to the nucleus and activate the expression of autophagy-related genes.[12][13]

Quantitative Data on Trehalose's Chaperone Activity

The efficacy of trehalose as a chemical chaperone has been demonstrated across various experimental models. The following tables summarize key quantitative findings.

| Protein | Trehalose Concentration | Observed Effect | Technique | Reference |

| RNase A | 2 M | Increased transition temperature (Tm) by 18°C | Not Specified | [3] |

| Lysozyme (B549824) | 150 mM and 300 mM | Almost completely blocked amyloid fibril formation (in the absence of NaCl) | Congo Red (CR) binding assay | [1] |

| Insulin | Not specified | Inhibited fibrillation | Congo Red (CR) binding assay | [1] |

| Aβ 1-42 | 100 mM | Reduced membrane damage induced by the peptide | Nanopore electrophysiology | [15] |

| Polyglutamine-containing truncated huntingtin | Not specified | Inhibited intracellular aggregation | Cell-based assays | [10] |

Table 1: In Vitro Efficacy of Trehalose in Protein Stabilization and Aggregation Inhibition. This table highlights the dose-dependent effects of trehalose on various proteins prone to misfolding and aggregation.

| Disease Model | Animal Model | Trehalose Dosage | Key Findings | Reference |

| Parkinson's Disease | Rat | 2.67 g/kg per day (oral) | 93% reduction in forelimb asymmetry; 54% increase in striatal dopamine (B1211576). | [16] |

| Parkinson's Disease | Macaque | 2.67 g/kg per day (oral) | 39% increase in striatal dopamine; 50% increase in dopamine transporter levels. | [16] |

| Alzheimer's Disease | Mouse | 2% or 4% solution in drinking water | Dose-dependent activation of autophagy; restoration of cognitive function. | [13][17] |

| Amyotrophic Lateral Sclerosis (ALS) | Mouse | Not specified | Reduced insoluble SOD1 and ubiquitinated proteins in the spinal cord. | [11] |

| Huntington's Disease | Mouse | Not specified | Reduced polyglutamine aggregates in the brain; improved motor function; extended lifespan. | [11] |

Table 2: In Vivo Efficacy of Trehalose in Animal Models of Neurodegenerative Diseases. This table summarizes the significant neuroprotective effects observed with oral administration of trehalose in various preclinical models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the chemical chaperone properties of trehalose.

Protein Aggregation Inhibition Assay

This protocol assesses the ability of trehalose to prevent the aggregation of a model protein, such as lysozyme, induced by heat or chemical denaturants.

Materials:

-

Lysozyme (or other model protein)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Congo Red (CR) solution (for spectrophotometric analysis)

-

Spectrophotometer or plate reader

Procedure:

-

Sample Preparation: Prepare a stock solution of lysozyme in PBS. Prepare a range of trehalose solutions in PBS at desired concentrations (e.g., 50 mM, 100 mM, 200 mM).

-

Incubation: In separate microcentrifuge tubes, mix the lysozyme solution with either PBS (control) or the different concentrations of trehalose solution.

-

Induction of Aggregation: Incubate the tubes at a temperature known to induce lysozyme aggregation (e.g., 65°C) for a specified time course (e.g., 0, 30, 60, 120 minutes).

-

Quantification of Aggregation:

-

Turbidity Measurement: Measure the absorbance of the samples at a wavelength where light scattering by aggregates is significant (e.g., 340 nm) at each time point. An increase in absorbance indicates increased aggregation.

-

Congo Red Binding Assay: At each time point, add an aliquot of the sample to a Congo Red solution. Measure the absorbance spectrum. A shift in the maximum absorbance of Congo Red to a longer wavelength (around 540 nm) is indicative of amyloid fibril formation.[1]

-

-

Data Analysis: Plot the measure of aggregation (turbidity or CR absorbance shift) against time for each trehalose concentration and the control.

Autophagy Induction Assay: LC3-II Conversion by Western Blot

This protocol measures the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), a hallmark of autophagy induction.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

This compound

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3 (recognizing both LC3-I and LC3-II)

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of trehalose (e.g., 50 mM, 100 mM) for a specific duration (e.g., 24 hours). Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or the LC3-II/loading control ratio to determine the level of autophagy induction.[18][19][20][21][22]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by trehalose is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

References

- 1. Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Aggregation in Frozen Trehalose Formulations: Effects of Composition, Cooling Rate, and Storage Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism of Trehalose-Induced Protein Stabilization from Neutron Scattering and Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of trehalose in neurodegenerative diseases: the knowns and unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Alimentary Treatment with Trehalose in a Pharmacological Model of Alzheimer's Disease in Mice: Effects of Different Dosages and Treatment Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trehalose activates hepatic transcription factor EB (TFEB) but fails to ameliorate alcohol-impaired TFEB and liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of the Influence of Trehalose on Amyloid-β Binding to Membranes by Localized Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Beneficial Effects of Trehalose on Striatal Dopaminergic Deficits in Rodent and Primate Models of Synucleinopathy in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

The Autophagy-Inducing Properties of Trehalose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222), a naturally occurring disaccharide, has garnered significant attention in the scientific community for its potent ability to induce autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. This mTOR-independent mechanism of action positions trehalose as a promising therapeutic agent for a range of pathologies, including neurodegenerative diseases, metabolic disorders, and certain cancers. This technical guide provides an in-depth exploration of the molecular mechanisms underlying trehalose-induced autophagy, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: An mTOR-Independent Pathway

A key characteristic of trehalose-induced autophagy is its independence from the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[1][2][3] This distinction is critical, as many other autophagy inducers function through mTOR inhibition. The mTOR-independent nature of trehalose's activity suggests a unique mechanism that may offer therapeutic advantages, potentially avoiding some of the side effects associated with long-term mTOR suppression.

The primary mechanism of trehalose-induced autophagy centers on the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[4][5][6] Trehalose promotes the translocation of TFEB from the cytoplasm to the nucleus, where it upregulates the transcription of a host of genes involved in the autophagic process.

Key Signaling Pathways

Several interconnected signaling pathways have been elucidated in the mechanism of trehalose-induced autophagy.

Lysosomal-TFEB-Calcineurin Pathway

Recent evidence points to a mechanism involving lysosomal modulation.[4][6] Trehalose is taken up by cells, likely through endocytosis, and accumulates in lysosomes.[5] This accumulation leads to a transient lysosomal membrane permeabilization (LMP) and a mild elevation of lysosomal pH.[5][7] The altered lysosomal state triggers the release of calcium into the cytoplasm, which in turn activates the calcium-dependent phosphatase calcineurin.[4][6] Activated calcineurin dephosphorylates TFEB, leading to its nuclear translocation and the subsequent transcription of target genes.[4]

// Nodes Trehalose [label="Trehalose", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [shape=plaintext, label=""]; Endocytosis [label="Endocytosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LMP [label="Lysosomal Membrane\nPermeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Release [label="Ca2+ Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calcineurin [label="Calcineurin\n(activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TFEB_cyto [label="TFEB (cytoplasm)\n(phosphorylated)", fillcolor="#F1F3F4", fontcolor="#202124"]; TFEB_nuc [label="TFEB (nucleus)\n(dephosphorylated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy_Genes [label="Autophagy & Lysosomal\nGene Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Trehalose -> Endocytosis [label="Uptake"]; Endocytosis -> Lysosome [label="Accumulation"]; Lysosome -> LMP; LMP -> Ca_Release; Ca_Release -> Calcineurin [label="Activates"]; Calcineurin -> TFEB_cyto [label="Dephosphorylates"]; TFEB_cyto -> TFEB_nuc [label="Translocation"]; TFEB_nuc -> Autophagy_Genes [label="Upregulates"];

{rank=same; Trehalose; Cell_Membrane} {rank=same; Endocytosis} {rank=same; Lysosome} {rank=same; LMP; Ca_Release} {rank=same; Calcineurin; TFEB_cyto} {rank=same; TFEB_nuc} {rank=same; Autophagy_Genes} } caption: "Figure 1: Lysosomal-TFEB-Calcineurin Pathway of Trehalose-Induced Autophagy."

AMPK Activation

Trehalose has also been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[3][8] The precise mechanism of AMPK activation by trehalose is still under investigation, but it may be linked to the inhibition of glucose transporters, creating a state of perceived low energy.[9] Activated AMPK can then promote autophagy through various downstream effectors, including the direct phosphorylation and activation of ULK1, a critical kinase in the initiation of autophagosome formation.[10][11]

// Nodes Trehalose [label="Trehalose", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Transporters [label="Glucose Transporters\n(e.g., GLUT8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#F1F3F4", fontcolor="#202124"]; pAMPK [label="p-AMPK\n(activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ULK1 [label="ULK1", fillcolor="#F1F3F4", fontcolor="#202124"]; pULK1 [label="p-ULK1\n(activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagosome_Formation [label="Autophagosome\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Trehalose -> Glucose_Transporters [label="Inhibits"]; Glucose_Transporters -> AMPK [label="Leads to activation of"]; AMPK -> pAMPK; pAMPK -> ULK1 [label="Phosphorylates"]; ULK1 -> pULK1; pULK1 -> Autophagosome_Formation [label="Initiates"];

{rank=same; Trehalose} {rank=same; Glucose_Transporters} {rank=same; AMPK} {rank=same; pAMPK; ULK1} {rank=same; pULK1} {rank=same; Autophagosome_Formation} } caption: "Figure 2: AMPK-Mediated Autophagy Induction by Trehalose."

Inhibition of mTORC1 Signaling

While trehalose primarily acts independently of mTOR, some studies suggest it can also lead to the inactivation of mTOR complex 1 (mTORC1) signaling at the lysosomal surface.[5] The trehalose-induced alteration in lysosomal pH may disrupt the localization and activity of mTORC1, which is a known negative regulator of TFEB.[5] This mTORC1 inactivation would further contribute to TFEB dephosphorylation and nuclear translocation, creating a synergistic effect with the calcineurin-mediated pathway.

Quantitative Data on Trehalose-Induced Autophagy

The following tables summarize quantitative data from various studies investigating the effects of trehalose on key markers of autophagy.

Table 1: Effect of Trehalose on Autophagy Markers (Western Blot Analysis)

| Cell Line | Trehalose Concentration | Treatment Duration | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) | Reference |

| SH-SY5Y | 50 mM | 24 h | ~1.5 | - | [4] |

| SH-SY5Y | 100 mM | 24 h | ~2.5 | - | [4] |

| PC12 | 10 mM | - | ~1.2 | - | [5] |

| PC12 | 50 mM | - | ~1.8 | - | [5] |

| PC12 | 100 mM | - | ~2.5 | - | [5] |

| hTM | 100 mM | 48 h | ~2.0 | - | [6] |

| Hepa1-6 | 50 mM | 24 h | ~1.5 | ~0.7 | [12] |

| Hepa1-6 | 100 mM | 24 h | ~2.0 | ~0.6 | [12] |

| U373-MG | 90 mM | 24 h | ~2.0 | - | [13] |

| U373-MG | 90 mM | 48 h | ~3.5 | - | [13] |

| U373-MG | 90 mM | 72 h | ~4.5 | - | [13] |

| T98G | 90 mM | 24 h | ~3.0 | - | [13] |

| T98G | 90 mM | 48 h | ~5.0 | - | [13] |

| T98G | 90 mM | 72 h | ~6.0 | - | [13] |

Table 2: Effect of Trehalose on Gene Expression (RT-qPCR)

| Cell Line | Trehalose Concentration | Treatment Duration | Gene | Fold Change in mRNA Expression (vs. Control) | Reference |

| NSC34 | 100 mM | 48 h | BECN1 | ~2.0 | [14] |

| NSC34 | 100 mM | 48 h | SQSTM1/p62 | ~2.5 | [14] |

| NSC34 | 100 mM | 48 h | MAP1LC3B | ~2.0 | [14] |

| NSC34 | 100 mM | 24 h | ATG10 | ~1.8 | [14] |

| NSC34 | 100 mM | 48 h | ATG12 | ~1.5 | [14] |

| NSC34 | 100 mM | 48 h | CTSB | ~2.5 | [14] |

| NSC34 | 100 mM | 48 h | LAMP2A | ~2.0 | [14] |

| hTM | 100 mM | 48 h | ATG5 | ~1.8 | [6] |

| hTM | 100 mM | 48 h | ATG7 | ~1.5 | [6] |

Table 3: Effect of Trehalose on TFEB Nuclear Translocation and AMPK Phosphorylation

| Cell Line | Trehalose Concentration | Treatment Duration | Parameter Measured | Observation | Reference |

| NSC34 | 100 mM | 18 h | TFEB Nuclear Translocation | Significant increase | [4] |

| NSC34 | 100 mM | 48 h | TFEB Nuclear Translocation | Maximal increase | [4] |

| PC12 | 100 mM | 12 h | TFEB Nuclear Translocation | Enhanced nuclear translocation | [1] |

| SH-SY5Y | 100 mM | 2 h | p-AMPK/AMPK Ratio | Significantly reduced 6-OHDA-induced increase | [7] |

| SH-SY5Y | 100 mM | 6 h | p-AMPK/AMPK Ratio | Significantly reduced 6-OHDA-induced increase | [7] |

| Chondrocytes | 25-200 µM | 24 h | p-AMPK/AMPK Ratio | Dose-dependent increase | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of trehalose's effects on autophagy.

LC3 Turnover Assay (Western Blot)

This assay is used to measure autophagic flux by inhibiting the degradation of autophagosomes.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of trehalose for the specified duration. In parallel, treat cells with trehalose in the presence of a lysosomal inhibitor, such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM), for the final 2-4 hours of the trehalose treatment.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Determine protein concentration using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Densitometrically quantify the bands for LC3-I and LC3-II. The autophagic flux is determined by the difference in the LC3-II/LC3-I ratio between samples treated with and without the lysosomal inhibitor.

// Nodes Start [label="Cell Culture & Treatment\n(with/without Trehalose & Bafilomycin A1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Protein Extraction\n(RIPA Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Western Blot Transfer\n(PVDF Membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="Blocking\n(5% Milk/BSA)", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation\n(anti-LC3, anti-β-actin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="ECL Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Densitometric Analysis\n(LC3-II/LC3-I Ratio)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } caption: "Figure 3: Workflow for LC3 Turnover Assay via Western Blot."

TFEB Nuclear Translocation Assay (Immunofluorescence)

This method visualizes and quantifies the movement of TFEB into the nucleus.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with trehalose for the desired time points.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against TFEB overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI.

-

Imaging and Analysis: Mount coverslips on slides and acquire images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in a significant number of cells using image analysis software (e.g., ImageJ).

Measurement of Lysosomal pH (LysoSensor Dyes)

This protocol measures changes in the acidity of lysosomes.

-

Cell Culture and Staining: Plate cells in a glass-bottom dish. Treat with trehalose as required. Incubate cells with a ratiometric lysosomal pH probe, such as LysoSensor™ Yellow/Blue DND-160 (1-5 µM), for 5-10 minutes at 37°C.

-

Imaging: Wash cells with pre-warmed medium and immediately acquire images using a fluorescence microscope equipped with the appropriate filter sets for the dual-emission dye.

-

Calibration and Quantification: Generate a standard curve by incubating stained cells in buffers of known pH containing ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate the lysosomal and extracellular pH. Measure the fluorescence intensity ratio at the two emission wavelengths for both the experimental and calibration samples. Calculate the lysosomal pH of the experimental samples based on the standard curve.

Filter Retardation Assay for Protein Aggregates

This assay quantifies the amount of insoluble protein aggregates.

-

Sample Preparation: Lyse cells in a buffer containing 2% SDS and 50 mM DTT. Heat the lysates at 95°C for 5 minutes.

-

Filtration: Filter the lysates through a cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size) using a dot-blot apparatus. Wash the membrane with 0.1% SDS.

-

Immunodetection: Block the membrane and probe with a primary antibody specific for the protein of interest (e.g., anti-huntingtin for polyglutamine aggregates). Incubate with an HRP-conjugated secondary antibody and detect with ECL.

-

Quantification: Quantify the intensity of the spots on the membrane to determine the relative amount of aggregated protein.

Conclusion

Trehalose presents a compelling profile as an autophagy-inducing agent with a unique mTOR-independent mechanism of action. Its ability to activate the master regulator TFEB through lysosomal modulation and AMPK activation highlights its potential for therapeutic intervention in diseases characterized by impaired autophagy and protein aggregation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of trehalose. Continued investigation into the nuances of its signaling pathways and its efficacy in various disease models will be crucial in translating this promising natural compound into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trehalose-induced SIRT1/AMPK activation regulates SREBP-1c/PPAR-α to alleviate lipid accumulation in aged liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Cathepsin B as a Therapeutic Target for Ferroptosis of Macrophage after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eriba.umcg.nl [eriba.umcg.nl]

- 12. researchgate.net [researchgate.net]

- 13. The autophagy inducer trehalose stimulates macropinocytosis in NF1-deficient glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to D(+)-Trehalose: From Natural Sources to Synthetic Routes for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Trehalose, a naturally occurring non-reducing disaccharide composed of two α,α-1,1-linked glucose units, has garnered significant attention in the scientific community. Its remarkable properties as a stabilizer for proteins, cells, and other biomolecules make it a valuable excipient in pharmaceutical formulations and a crucial cryoprotectant.[1][2] Furthermore, its role in inducing autophagy has opened new avenues for research in neurodegenerative diseases and other conditions characterized by protein aggregation.[3] This technical guide provides an in-depth overview of the natural sources of D(+)-Trehalose, detailed methodologies for its extraction and synthesis, and its applications in research, with a focus on providing practical information for laboratory and developmental use.

Natural Sources of D(+)-Trehalose

Trehalose (B1683222) is found across a wide range of organisms, where it serves as a source of energy and a protective molecule against various environmental stresses such as desiccation, heat, and osmotic stress.[2][4] Key natural sources for research and commercial extraction include fungi (mushrooms and yeast), bacteria, and certain plants and invertebrates.[1]

Fungi: Mushrooms and Yeast

Mushrooms are a particularly rich source of trehalose. The concentration can vary significantly between species and even within the different parts of the fruiting body.[5] Baker's yeast (Saccharomyces cerevisiae) is another prominent source and is often used for industrial-scale production.[6] Trehalose content in yeast can be significantly influenced by culture conditions, with stress conditions such as heat shock or high osmolarity leading to increased accumulation.[4][6][7]

Table 1: D(+)-Trehalose Content in Selected Natural Sources

| Natural Source | Species/Strain | Trehalose Content (% Dry Weight) | Reference(s) |

| Mushroom | Agaricus bisporus (White Button) | 0.1 - 1.6 | [8] |

| Pleurotus ostreatus (Oyster) | ~0.34 | [8] | |

| Grifola frondosa | Not specified | [9] | |

| Lentinula edodes (Shiitake) | Not specified | ||

| Yeast | Saccharomyces cerevisiae | <1% to >25% (stress-dependent) | [2] |

| Zygosaccharomyces rouxii | 7.0% (basal), 8.4% (9% NaCl) | [6][7] | |

| Torulopsis versatilis | 7.5% (basal), 9.6% (9% NaCl) | [6][7] |

Synthesis and Extraction of D(+)-Trehalose

For research and pharmaceutical applications, D(+)-Trehalose can be obtained through extraction from natural sources or via chemical and enzymatic synthesis.

Extraction from Natural Sources

Extraction from yeast is a common method for obtaining trehalose. Several protocols exist, often involving cell lysis followed by extraction with a solvent.

Experimental Protocol: Trichloroacetic Acid (TCA) Extraction from Yeast [10]

-

Cell Harvesting: Suspend 1 g of industrial baker's yeast in 10 mL of cold water.

-

Centrifuge at 3000 x g for 10 minutes. Repeat this washing step three times.

-

After the final wash, resuspend the cell pellet in water and centrifuge at 1500 x g for 5 minutes.

-

Extraction: Resuspend the washed cell pellet in 15 mL of 0.5 M trichloroacetic acid.

-

Incubate the suspension for 30 minutes at 0°C with occasional vortexing.

-

Centrifuge the extract at 3000 x g for 10 minutes to pellet the cell debris.

-

Collect the supernatant containing the extracted trehalose.

-

To maximize yield, add 5 mL of water to the pellet, vortex, and centrifuge again. Combine this supernatant with the first one.

-

Adjust the final volume of the combined supernatant to 25 mL with water.

-

Quantification: The trehalose concentration in the extract can be determined using methods such as High-Performance Liquid Chromatography (HPLC) with a charged aerosol detector (CAD).[10]

Experimental Protocol: Hot Water Extraction from Yeast [6]

-

Cell Preparation: Wash yeast cells with ice-cold water to remove pre-existing glucose.

-

Extraction: Heat the yeast cell suspension for 20 minutes at 95°C.

-

Clarification: Centrifuge the heated suspension to pellet the cell debris.

-

Analysis: The supernatant containing the trehalose can be analyzed. This method is convenient for enzymatic assays where the subsequent hydrolysis of trehalose to glucose is measured.[6]

Chemical Synthesis

The classical chemical synthesis of D(+)-Trehalose was first reported by Lemieux and Bauer. This method, while historically significant, is often associated with low yields and a lack of stereoselectivity, making it less favorable for large-scale production compared to enzymatic methods.[11]

Reaction Scheme: Lemieux-Bauer Synthesis of D(+)-Trehalose

The synthesis involves the reaction of 2,3,4,6-tetra-O-acetyl-α,β-D-glucopyranose with 3,4,6-tri-O-acetyl-1,2-anhydro-α-D-glucopyranose (Brigl's anhydride). The reaction is typically carried out in a non-polar solvent like benzene (B151609) at elevated temperatures. This is followed by deacetylation to yield trehalose.

Experimental Protocol: Lemieux-Bauer Synthesis (Conceptual Outline)

Note: This is a generalized outline. Specific reaction conditions may vary.

-

Reaction Setup: A mixture of the anomers of 2,3,4,6-tetra-O-acetyl-D-glucose and tri-O-acetyl-D-glucosan (Brigl's anhydride) is heated in a suitable solvent (e.g., benzene) at approximately 100°C for an extended period (e.g., 36 hours).

-

Deacetylation: The resulting product mixture is deacetylated, for example, using methanolic ammonia.

-

Purification: The disaccharides are isolated from the reaction mixture. This can be achieved by preparative paper chromatography or column chromatography.

-

Acetylation for Separation: The isolated disaccharide fraction is acetylated to form the octaacetates.

-

Chromatographic Separation: The mixture of sugar acetates is separated by column chromatography (e.g., on a Magnesol-Celite column) to isolate D-trehalose octaacetate.

-

Final Deacetylation: The purified D-trehalose octaacetate is deacetylated to yield pure D-trehalose.

-

Crystallization: The final product is crystallized, often from aqueous ethanol, to obtain D-trehalose dihydrate.

Enzymatic Synthesis

Enzymatic synthesis has become the preferred method for industrial production of trehalose due to its high specificity, milder reaction conditions, and often higher yields compared to chemical synthesis.[12] Several enzymatic pathways have been exploited for this purpose.

Table 2: Comparison of D(+)-Trehalose Synthesis Methods

| Synthesis Method | Key Reactants/Enzymes | Typical Yield | Purity | Advantages | Disadvantages | Reference(s) |

| Chemical Synthesis | Acetylated glucose derivatives | Low | Variable | Established method | Low yield, harsh conditions, lack of stereoselectivity | [11] |

| Enzymatic (TreS) | Maltose (B56501), Trehalose Synthase | ~74% | High | Simple one-step reaction | Reversible reaction can limit yield | [12] |

| Enzymatic (TPS/TPP) | UDP-glucose, Glucose-6-P | High | High | High specificity | Two-enzyme system, requires cofactors | [1] |

| Enzymatic (TreY/TreZ) | Starch/Maltodextrins | High | High | Uses inexpensive substrate | Two-enzyme system | [1] |

| Enzymatic (TreT) | ADP-glucose, Glucose | High (>99% for analogues) | High | High yield, can produce analogues | Requires specific sugar nucleotides | [10][13] |

This pathway utilizes the enzyme trehalose synthase (TreS) to directly convert maltose into trehalose.

Experimental Protocol: Enzymatic Synthesis using Trehalose Synthase (TreS) [12]

-

Enzyme Preparation: Purify the trehalose synthase enzyme from a suitable source (e.g., recombinant E. coli expressing the treM gene).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Substrate: 100 mM Maltose

-

Enzyme: 0.1 mg/mL purified TreM

-

Buffer: 50 mM Sodium Phosphate buffer (pH 7.0)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C for TreM) for a specified time (e.g., 10 minutes for activity assay, or longer for preparative scale).

-

Reaction Termination: Stop the reaction by boiling the mixture at 100°C for 10 minutes to denature the enzyme.

-

Product Analysis and Purification: Analyze the product mixture by HPLC to determine the conversion yield. The trehalose can be purified from the remaining maltose and any byproducts using chromatographic techniques. A maximum bioconversion yield of 74% has been reported at 5°C.[12]

-

TPS/TPP Pathway: This is the most common biosynthetic pathway in many organisms. It involves two enzymes: trehalose-6-phosphate (B3052756) synthase (TPS), which forms trehalose-6-phosphate from UDP-glucose and glucose-6-phosphate, and trehalose-6-phosphate phosphatase (TPP), which dephosphorylates trehalose-6-phosphate to trehalose.[1]

-

TreY/TreZ Pathway: This pathway, found in some bacteria, converts starch or maltodextrins into trehalose through the action of maltooligosyltrehalose synthase (TreY) and maltooligosyltrehalose trehalohydrolase (TreZ).[1]

-

TreP Pathway: Trehalose phosphorylase (TreP) catalyzes the reversible conversion of trehalose to glucose and glucose-1-phosphate.[1]

-

TreT Pathway: Trehalose glycosyltransferring synthase (TreT) produces trehalose from ADP-glucose and glucose. This pathway is particularly useful for synthesizing trehalose analogues.[13]

Research Applications of D(+)-Trehalose

The unique properties of trehalose make it a valuable tool in various research applications, particularly in drug development and cell biology.

Protein Stabilization and Cryopreservation

Trehalose is widely used as an excipient to stabilize proteins in both liquid and lyophilized formulations. It protects proteins from aggregation and denaturation during processing and storage.[1] It is also a key component in many cryopreservation media, protecting cells from damage during freezing and thawing.[14]

Caption: Experimental workflow for protein stabilization using trehalose.

Experimental Protocol: Cryopreservation of Peripheral Blood Stem Cells with Trehalose [14]

-

Cell Preparation: Isolate and purify peripheral blood stem cells (CD34+).

-

Freezing Medium Preparation: Prepare a freezing medium containing 1 M trehalose in Iscove's Modified Dulbecco's Medium (IMDM). Optionally, 10% DMSO and/or 100 µg/ml catalase can be included. Cool the freezing medium and cryogenic vials before use.

-

Cell Freezing:

-

Resuspend the optimal concentration of CD34+ cells (e.g., 200,000 cells) in the freezing medium in a cryogenic vial to a final volume of 200 µl.

-

Place the vials in a controlled-rate freezing container (e.g., Nalgene® Mr. Frosty), which provides a cooling rate of approximately -1°C/minute.

-

Store the container at -80°C for the initial freezing cycle.

-

Transfer the vials to a liquid nitrogen freezer (-196°C) for long-term storage.

-

-

Cell Thawing:

-

Rapidly thaw the frozen cells in a 37°C water bath with gentle shaking until the ice crystals dissolve.

-

-

Post-Thaw Analysis:

-

Assess cell viability using a dye exclusion test (e.g., trypan blue).

-

Evaluate the functional characteristics of the thawed cells, such as their ability to differentiate.

-

Caption: General workflow for cell cryopreservation using trehalose.

Induction of Autophagy in Neurodegenerative Disease Research

Trehalose has been shown to induce autophagy, the cellular process of degrading and recycling damaged organelles and protein aggregates, through an mTOR-independent pathway.[3][15] This property makes it a promising therapeutic candidate for neurodegenerative disorders such as Huntington's and Parkinson's diseases, which are characterized by the accumulation of misfolded proteins.[3]

Caption: Trehalose induces autophagy via an mTOR-independent pathway.

Bacterial Trehalose Biosynthesis Pathways

Bacteria utilize several distinct pathways for the synthesis of trehalose. Understanding these pathways is crucial for metabolic engineering efforts aimed at overproducing trehalose and for developing novel antimicrobial strategies targeting these pathways.

Caption: Major trehalose biosynthesis pathways in bacteria.

Conclusion

D(+)-Trehalose is a versatile disaccharide with significant applications in research and drug development. Its natural abundance in organisms like yeast and mushrooms provides a source for extraction, while advancements in enzymatic synthesis offer efficient and scalable production methods. The unique ability of trehalose to stabilize biomolecules and induce autophagy continues to drive its investigation for a wide range of therapeutic and biotechnological purposes. This guide provides a foundational understanding of the sources, synthesis, and key research applications of D(+)-Trehalose, equipping scientists and professionals with the necessary knowledge to leverage this remarkable molecule in their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trehalose accumulation by tropical yeast strains submitted to stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. artisan-medical-solutions-llc-artisanmedicalsolutions.happyfox.com [artisan-medical-solutions-llc-artisanmedicalsolutions.happyfox.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Purification and Characterization of a Trehalose Synthase from the Basidiomycete Grifola frondosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues [jove.com]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. The Role of Chemoenzymatic Synthesis in Advancing Trehalose Analogues as Tools for Combatting Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Trehalose, sucrose and raffinose are novel activators of autophagy in human keratinocytes through an mTOR-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Trehalose: A Non-Reducing Sugar's Role in Enhancing Biochemical Assay Integrity and Reliability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and cellular assays, the pursuit of accuracy and reproducibility is paramount. A key challenge in this endeavor is maintaining the stability and functionality of biological molecules and cells under experimental conditions. Trehalose (B1683222), a naturally occurring non-reducing disaccharide, has emerged as a powerful tool to address this challenge. Its unique chemical properties make it an ideal excipient and cryoprotectant, minimizing experimental artifacts and enhancing the reliability of assay results. This technical guide provides a comprehensive overview of the applications of trehalose in biochemical assays, complete with quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms of action.

The Science of Stability: Why Trehalose?

Trehalose is composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. This linkage involves the anomeric carbons of both glucose units, rendering it a non-reducing sugar. This seemingly simple structural feature has profound implications for its utility in biochemical assays:

-

Chemical Inertness: Unlike reducing sugars (e.g., glucose, lactose), trehalose does not possess a free aldehyde or ketone group. This prevents it from participating in Maillard reactions with amino groups in proteins and peptides, a common source of protein modification and degradation that can interfere with assay results.

-

Exceptional Bioprotection: Trehalose is renowned for its ability to protect biological structures from various stresses, including desiccation, freezing, and heating. Several theories explain this phenomenon:

-

Water Replacement Hypothesis: During dehydration or freezing, trehalose molecules can replace the water molecules that form a hydration shell around proteins and membranes. This maintains the native conformation of these structures.

-

Vitrification Theory: At high concentrations, trehalose forms a glassy, amorphous matrix that physically entraps and protects biomolecules, preventing their aggregation and denaturation.

-

Preferential Exclusion: In aqueous solutions, trehalose is preferentially excluded from the surface of proteins. This thermodynamic effect favors the compact, folded state of the protein, thereby increasing its stability.

-

Quantitative Insights: The Impact of Trehalose on Biomolecule and Cell Stability

The stabilizing effects of trehalose can be quantified, providing a clear rationale for its inclusion in experimental setups. The following tables summarize key data on the impact of trehalose on protein stability and cell viability during cryopreservation.

Protein Thermal Stability

Differential Scanning Calorimetry (DSC) is a powerful technique to assess the thermal stability of proteins by measuring their melting temperature (Tm), the temperature at which 50% of the protein is denatured. An increase in Tm indicates enhanced stability.

| Protein | Trehalose Concentration | Change in Melting Temperature (ΔTm) | Reference |

| Ribonuclease A (RNase A) | 2 M | +18°C | [1] |

| Lysozyme | 1:1 protein:trehalose (w/w) | Increased Tden compared to protein alone | [2][3][4][5] |

| Myoglobin | 1:1 protein:trehalose (w/w) | Increased Tden compared to protein alone | [2][3][4][5] |

| Human Growth Hormone (hGH) | 3:1 trehalose:hGH (w/w) | Increased thermal stability | [6] |

Table 1: Effect of Trehalose on the Thermal Stability of Various Proteins.

Cell Viability in Cryopreservation

Cryopreservation is essential for the long-term storage of cells. However, the freezing and thawing process can cause significant cell damage. Trehalose, often used in combination with or as a replacement for dimethyl sulfoxide (B87167) (DMSO), has been shown to improve post-thaw cell viability.

| Cell Type | Trehalose Concentration | Key Findings | Reference(s) |

| Human Hematopoietic Stem Cells | 200 mM (intracellular) | 91% post-thaw viability (proliferation) | [7] |

| Murine Spermatogonial Stem Cells | 50 mM trehalose with DMSO | Significantly higher cell viability compared to DMSO alone | [8] |

| Human Pluripotent Stem Cells | 0.5 M Trehalose | Acceptable rate of cell viability and high stability | [9] |

| Peripheral Blood Stem Cells | 1 M Trehalose | Improved cell survival after thawing compared to standard freezing | [10] |

Table 2: Efficacy of Trehalose in the Cryopreservation of Various Cell Types.

It is important to note that while trehalose generally enhances stability, at optimal assay conditions, high concentrations of trehalose can inhibit enzyme activity due to increased solution viscosity, which can hinder substrate diffusion and conformational changes necessary for catalysis[11][12].

Experimental Protocols: Integrating Trehalose into Your Assays

The following are detailed methodologies for key experiments involving trehalose.

Enzymatic Assay for Trehalose Quantification

This protocol is used to determine the concentration of trehalose in a sample. It relies on the enzymatic hydrolysis of trehalose to glucose, which is then quantified.

Principle: Trehalase specifically hydrolyzes trehalose into two molecules of glucose. The resulting glucose is then measured using a glucose oxidase/peroxidase-coupled reaction, which produces a colored or fluorescent product that can be quantified spectrophotometrically.

Materials:

-

Trehalase enzyme

-

Glucose oxidase/peroxidase reagent

-

Chromogenic or fluorogenic substrate (e.g., Amplex Red)

-

Sample containing trehalose

-

Trehalose standards

-

Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.2)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare samples and a series of trehalose standards of known concentrations in the reaction buffer.

-

Initial Glucose Measurement (Blank): To a set of wells in a microplate, add the sample and the glucose oxidase/peroxidase reagent. Incubate and measure the absorbance or fluorescence to determine the initial glucose concentration in the sample.

-

Trehalase Reaction: To a parallel set of wells, add the sample and the trehalase enzyme. Incubate at 37°C for a sufficient time (e.g., overnight) to ensure complete hydrolysis of trehalose.

-

Final Glucose Measurement: After the trehalase reaction, add the glucose oxidase/peroxidase reagent to these wells. Incubate and measure the absorbance or fluorescence.

-

Calculation: Subtract the initial glucose reading from the final glucose reading for each sample. The net increase in glucose is directly proportional to the amount of trehalose in the sample. Use the standard curve to determine the trehalose concentration.

References

- 1. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry [research.chalmers.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solid state stability of proteins III: calorimetric (DSC) and spectroscopic (FTIR) characterization of thermal denaturation in freeze dried human growth hormone (hGH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Trehalose-enzyme interactions result in structure stabilization and activity inhibition. The role of viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The role of trehalose in anhydrobiosis and stress tolerance.

An In-Depth Technical Guide to the Role of Trehalose (B1683222) in Anhydrobiosis and Stress Tolerance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose, a non-reducing disaccharide composed of two glucose units, is a key molecule in the survival strategies of a wide range of organisms facing extreme environmental stress.[1][2] Its accumulation is a hallmark of anhydrobiosis—a state of suspended metabolism induced by severe dehydration—where it serves as a potent bioprotectant.[3][4] This technical guide provides a comprehensive overview of the multifaceted roles of trehalose, detailing its mechanisms of action, metabolic pathways, and regulatory functions. It presents quantitative data on its impact on stress tolerance, outlines detailed experimental protocols for its study, and explores its applications in biotechnology and drug development.

Core Mechanisms of Trehalose-Mediated Protection

Trehalose confers its protective effects through a combination of physical and chemical interactions with cellular components, primarily stabilizing proteins and lipid membranes during stress.[5][6]

-

Water Replacement Hypothesis : During dehydration, trehalose molecules replace water, forming hydrogen bonds with the polar head groups of phospholipids (B1166683) in membranes and with polar residues on protein surfaces.[4][7][8] This interaction maintains the native conformation of macromolecules and the spacing of membrane lipids, preventing denaturation and fusion.[7][9]

-

Vitrification Hypothesis : Upon desiccation, high concentrations of trehalose form a glassy, amorphous solid state (vitrification).[10][11] This glassy matrix immobilizes intracellular components, effectively preventing deleterious molecular interactions and structural collapse until rehydration occurs.[12] Trehalose is particularly effective due to its high glass transition temperature.[11]

-

Chemical Chaperone and Antioxidant Activity : Trehalose acts as a chemical chaperone, preventing the misfolding and aggregation of proteins under stress conditions like heat and oxidation.[3][13] It is also a non-reducing sugar, making it chemically stable and less prone to reacting with amino acids (Maillard reaction) compared to reducing sugars.[2]

Trehalose Metabolism: Biosynthesis and Degradation

The intracellular concentration of trehalose is tightly regulated by its synthesis and degradation. Multiple biosynthetic pathways have been identified across different organisms.[14][15]

The most widespread pathway involves two key enzymes: Trehalose-6-Phosphate (B3052756) Synthase (TPS) and Trehalose-6-Phosphate Phosphatase (TPP).[16][17]

-

TPS/TPP Pathway (OtsA/OtsB in E. coli) :

Degradation is primarily handled by the enzyme trehalase (TRE), which hydrolyzes trehalose into two glucose molecules, making the carbon and energy available for cellular metabolism.[16][18]

Regulatory Role of Trehalose-6-Phosphate (T6P) in Stress Signaling

In plants and other eukaryotes, the intermediate of trehalose synthesis, Trehalose-6-Phosphate (T6P), functions as a crucial signaling molecule, linking carbon availability to growth and stress responses.[1][18] T6P levels correlate with sucrose (B13894) status and act as a key regulator of the energy sensor Sucrose-non-fermenting-1-Related Kinase 1 (SnRK1).[19][20]

-